Home > Products > Screening Compounds P120185 > 5-Methoxyquinazoline
5-Methoxyquinazoline - 7556-87-8

5-Methoxyquinazoline

Catalog Number: EVT-396888
CAS Number: 7556-87-8
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(3-Chloropropoxy)-4-(2-Fluorophenylamino)-7-Methoxyquinazoline

  • Compound Description: This compound was synthesized and investigated for its biological activity. It exhibited effective inhibitory effects on the proliferation of a lung cancer cell line [].
  • Relevance: This compound shares the core quinazoline structure with 5-methoxyquinazoline. Additionally, it features a methoxy group at the 7-position, making it structurally similar to the target compound. The presence of a 2-fluorophenylamino group at the 4-position and a 3-chloropropoxy group at the 6-position distinguishes this compound from 5-methoxyquinazoline [].

7-(Benzyloxy)-4-Chloro-6-Methoxyquinazoline

  • Compound Description: This compound was synthesized in a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate [].

5-Methoxyquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound serves as a structural basis for the development of fluorescent nucleoside analogues. These analogues function as emissive uracil surrogates, exhibiting an emission wavelength at 395 nm. This property makes them suitable as donor fluorophores in FRET experiments with 7-diethylaminocoumarin-3-carboxylic acid as the acceptor [, ].
  • Relevance: This compound is closely related to 5-methoxyquinazoline as it shares the core quinazoline structure and the presence of a methoxy group at the 5-position. The key difference lies in the presence of a dione group at the 2,4 position in this compound, which is absent in 5-methoxyquinazoline [, ].

5-Aminoquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound forms the foundation for another fluorescent nucleoside analogue. It acts as a FRET acceptor for tryptophan, facilitating the study of RNA-protein interactions. This compound also demonstrates sensitivity to RNA bulge structures, showing fluorescence enhancement and a hypsochromic shift upon incorporation into RNA oligonucleotides [].
  • Relevance: This compound, like 5-methoxyquinazoline, belongs to the quinazoline family. It shares a similar structure but differs by having an amino group at the 5-position instead of the methoxy group found in 5-methoxyquinazoline. Additionally, it contains a dione group at the 2,4 position [].

7-Aminoquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound is utilized in the development of a fluorescent uracil analogue. It exhibits G-specific fluorescence enhancement when incorporated into DNA oligonucleotides, enabling the detection of mismatched guanine bases [].
  • Relevance: Sharing the quinazoline core structure with 5-methoxyquinazoline, this compound differs by having an amino group at the 7-position instead of the methoxy group at the 5-position present in 5-methoxyquinazoline. It also features a dione group at the 2,4 position not present in the target compound [].

4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of Vandetanib, a drug targeting the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) [].
  • Relevance: This compound shares the quinazoline core structure with 5-methoxyquinazoline and features a methoxy group at the 6-position. It differs by having a 4-bromo-2-fluoranilino group at the 4-position and a hydroxy group at the 7-position, while 5-methoxyquinazoline does not have these substituents [].

4-(3-Bromoanilino)-6,7-Dimethoxyquinazoline (PD153035)

  • Compound Description: This compound, known as PD153035, is investigated as a potential anti-tumor agent [].
  • Relevance: Similar to 5-methoxyquinazoline, this compound belongs to the quinazoline class. It features two methoxy groups at the 6- and 7-positions, while 5-methoxyquinazoline has only one at the 5-position. Additionally, it contains a 3-bromoanilino group at the 4-position [].

4-{[3',4'-(Methylenedioxy)benzyl]amino}-6-Methoxyquinazoline

  • Compound Description: This compound acts as a selective inhibitor of phosphodiesterase (PDE) types 5, 6, and 9. It modulates the inhibitory-κB (IκB-α)/nuclear factor-κB (NF-κB) signaling pathway in alveolar epithelial cells, attenuating lipopolysaccharide-mediated NF-κB translocation [].
  • Relevance: This compound shares the quinazoline core with 5-methoxyquinazoline and possesses a methoxy group at the 6-position. It differs by having a [3',4'-(methylenedioxy)benzyl]amino group at the 4-position, which is absent in 5-methoxyquinazoline [].

4-(3′-Bromo-4′-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

  • Compound Description: This compound, WHI-P154, demonstrates cytotoxic activity against human glioblastoma cells [].
  • Relevance: This compound shares the core quinazoline structure with 5-methoxyquinazoline. While 5-methoxyquinazoline has a single methoxy group, WHI-P154 features two methoxy groups at the 6- and 7-positions and a 3′-bromo-4′-hydroxylphenyl)-amino group at the 4-position, distinguishing it from 5-methoxyquinazoline [].

ONO-1505 (4‐[2‐(2‐hydroxyethoxy)ethylamino]‐2‐(1H‐imidazol‐1‐yl)‐6‐methoxyquinazoline methanesulphonate)

  • Compound Description: ONO-1505 is characterized as a novel type‐V phosphodiesterase inhibitor. It modulates nitric oxide (NO)‐dependent vasodilator activity and exhibits anti‐platelet properties in in-vitro studies [].
Source and Classification

5-Methoxyquinazoline is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It can be synthesized through various chemical reactions involving starting materials such as 2-amino benzamide and substituted aldehydes. This compound is part of a larger class of quinazolines that have been extensively studied for their therapeutic applications, particularly in oncology and neurology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-methoxyquinazoline typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-amino benzamide, which reacts with various aldehydes under specific conditions.
  2. Nucleophilic Aromatic Substitution: A common method for synthesizing substituted quinazolines is through nucleophilic aromatic substitution (SNAr) reactions. For instance, 2-chloroquinazoline derivatives can be reacted with amines to introduce substituents at the desired positions on the quinazoline ring.
  3. Cyclization Reactions: The formation of the quinazoline core can be achieved through cyclization reactions involving isocyanides or other electrophiles that facilitate the closing of the ring structure.

The detailed mechanism often involves intermediates that undergo rearrangements or further substitutions to yield the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-methoxyquinazoline can be represented as follows:

  • Chemical Formula: C_10H_8N_2O
  • Molecular Weight: Approximately 176.18 g/mol
  • Structural Features: The compound features a methoxy group (-OCH₃) at the 5-position of the quinazoline ring, contributing to its unique chemical properties.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the identity and purity of synthesized compounds, including 5-methoxyquinazoline .

Chemical Reactions Analysis

Reactions and Technical Details

5-Methoxyquinazoline can participate in various chemical reactions:

  1. Electrophilic Substitution: The presence of the methoxy group makes the aromatic system more reactive towards electrophiles, allowing for further functionalization.
  2. Reduction Reactions: The quinazoline ring can undergo reduction under specific conditions, potentially yielding derivatives with altered biological activity.
  3. Condensation Reactions: This compound can also react with carbonyl compounds to form more complex structures through condensation processes.

These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives for further study .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 5-methoxyquinazoline often involves interaction with specific biological targets:

  • Inhibition of Enzymes: Quinazolines have been shown to inhibit various kinases involved in cancer pathways, leading to reduced cell proliferation.
  • Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, making them potential candidates for anticancer therapies.

Quantitative data from biological assays often demonstrate the efficacy of these compounds against different cancer cell lines, providing insights into their potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: The melting point can vary based on purity but is generally within a specific range characteristic of quinazolines.

Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), NMR, and ultraviolet-visible spectroscopy (UV-Vis) are employed to characterize these properties accurately .

Applications

Scientific Uses

5-Methoxyquinazoline has several notable scientific applications:

  1. Anticancer Research: Due to its ability to inhibit specific kinases, it is being investigated as a potential treatment for various cancers.
  2. Pharmaceutical Development: Researchers are exploring its use as a scaffold for developing new drugs targeting neurological disorders and other diseases.
  3. Biochemical Studies: It serves as a tool compound in studying enzyme mechanisms and cellular signaling pathways.

The ongoing research into quinazolines continues to reveal new therapeutic potentials and applications across multiple fields of medicine .

Introduction to Quinazoline Derivatives in Medicinal Chemistry

Historical Evolution of Quinazoline-Based Pharmacophores

The quinazoline core—a benzopyrimidine scaffold—emerged as a significant pharmacophore following Griess's seminal 1869 synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [1] [5]. Early 20th-century refinements by Bischler, Lang, and Gabriel established reproducible synthetic routes, including decarboxylation of quinazoline-2-carboxylic acid and reduction of o-nitrobenzylamine derivatives [5]. Initially explored as chemical curiosities, quinazoline derivatives gained pharmacological relevance in the mid-20th century with the discovery of their inherent bioactivity. The 1950s–1970s witnessed systematic derivatization efforts, leading to clinically validated non-oncologic agents like the antihypertensive prazosin (a 4-aminoquinazoline derivative) [1] [2]. The 1980s marked a pivotal shift toward anticancer applications, exemplified by the development of 5-substituted quinazolinones as thymidylate synthase inhibitors [8]. This era established the core structure-activity principles that later enabled targeted therapies.

Table 1: Key Milestones in Quinazoline Pharmacophore Development

Time PeriodDevelopmentSignificanceExample Compound
1869First synthesis by GriessEstablished core scaffold2-Cyano-3,4-dihydro-4-oxoquinazoline
1903Gabriel's synthetic refinementsEnabled reproducible large-scale productionQuinazoline
1950s-1970sNon-oncologic drug developmentValidated therapeutic utility beyond chemical interestPrazosin (antihypertensive)
1980sThymidylate synthase inhibitorsPioneered anticancer applications5-Substituted quinazolinones [8]
2000s-presentTargeted kinase inhibitorsAchieved clinical success in precision oncologyGefitinib, Erlotinib (EGFR inhibitors)

Structural and Functional Significance of Methoxy Substitution in Quinazoline Scaffolds

Methoxy substitution, particularly at the C5 position, strategically alters quinazoline's physicochemical and target-binding properties. The -OCH₃ group is a moderate electron-donating substituent, increasing electron density on the fused benzene ring. This modulates the molecule's electrostatic potential surface (Figure 4), enhancing interactions with electron-deficient regions in biological targets [3] [9]. Unlike bulkier alkoxy groups, the methoxy group maintains favorable steric compatibility, allowing deep penetration into hydrophobic enzyme pockets like the ATP-binding site of kinases [3] [6]. Crucially, C5-methoxy substitution significantly improves lipophilicity (LogP increase ~0.3-0.5 units compared to unsubstituted quinazoline), facilitating membrane permeation without compromising aqueous solubility—a critical balance for oral bioavailability [9]. This is evident in the enhanced blood-brain barrier penetration of 5-methoxy-bearing CNS-active quinazolinones [4] [9].

Table 2: Impact of C5-Methoxy Substitution on Quinazoline Properties

PropertyEffect of C5-Methoxy SubstitutionFunctional Consequence
Electronic Density↑ Electron donation to quinazoline coreEnhanced interaction with electrophilic enzyme residues; Stabilized π-stacking
Lipophilicity (LogP)↑ by ~0.3-0.5 unitsImproved membrane permeability & cellular uptake
Steric BulkMinimal increase (van der Waals volume ~25 ų)Preserves access to deep hydrophobic kinase pockets
Hydrogen Bond CapacityActs as H-bond acceptor (Methoxy oxygen)Additional binding interactions with protein backbone
Metabolic StabilityVariable (Can block vulnerable sites or introduce new ones)Requires case-specific optimization; Can modulate half-life

Role of 5-Methoxyquinazoline in Modern Drug Discovery Paradigms

5-Methoxyquinazoline derivatives represent a versatile chemotype in targeted cancer therapy and multi-target drug discovery. Their prominence stems from the scaffold's intrinsic "privileged structure" status—capable of selective, high-affinity interactions with diverse oncogenic targets [2] [6]. The 5-methoxy group enhances potency against epidermal growth factor receptor (EGFR) tyrosine kinase, evidenced by derivatives like gefitinib analogs showing 2-5 fold improved IC₅₀ compared to non-methoxylated counterparts in enzymatic assays [3] [6]. Beyond EGFR, these derivatives inhibit pivotal targets like cyclin-dependent kinase 9 (CDK9), human epidermal growth factor receptor 2 (HER2), and Werner syndrome helicase (WRN), underscoring their polypharmacology potential [6] [7]. Contemporary discovery leverages structure-based design to optimize 5-methoxyquinazoline cores, incorporating structural fragments like sulfonamides (e.g., homosulfonamide hybrids) or acrylamides to yield covalent inhibitors with enhanced residence times [7]. Microwave-assisted synthesis further accelerates the generation of C5-methoxy-focused libraries, enabling rapid SAR exploration [4] [7].

Table 3: Modern Applications of 5-Methoxyquinazoline Derivatives in Drug Discovery

Therapeutic AreaMolecular TargetRole of 5-Methoxy GroupRecent Compound ExampleActivity Profile
Oncology (EGFR TKIs)EGFR Tyrosine KinaseEnhances ATP-binding site affinity; Improves logDCompound 5 [7]IC₅₀ = 84.4 nM (EGFR); Superior tumor growth inhibition
Oncology (CDK Inhibitors)CDK9Stabilizes hydrophobic pocket interactionsCompound 6 [7]IC₅₀ = 96.1 nM (CDK9); G1 phase arrest in MOLT4 cells
Oncology (WRN Inhibition)Werner Syndrome Helicase (WRN)Modulates DNA binding affinityCHF₂-substituted 4-aminoquinazoline [6]WRN-dependent antiproliferation; Low systemic toxicity
Multikinase InhibitionEGFR/HER2/CDK9Balances target selectivity & physicochemical propertiesAcylhydrazone derivatives [7]Triple kinase inhibition; Broad-spectrum cytotoxicity
AntimicrobialsDihydropteroate Synthase?Improves bacterial membrane penetration (Under investigation)Novel sulfonamide hybrids [1]Potentiated antibacterial effects in Gram-positive strains

Properties

CAS Number

7556-87-8

Product Name

5-Methoxyquinazoline

IUPAC Name

5-methoxyquinazoline

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3

InChI Key

ACCVTKJXKFSAAH-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=NC=NC=C21

Canonical SMILES

COC1=CC=CC2=NC=NC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.